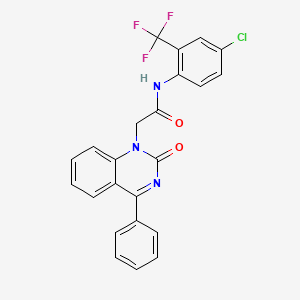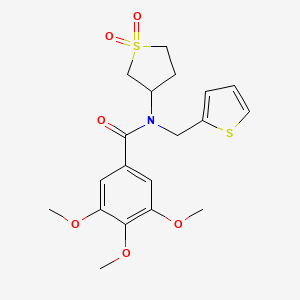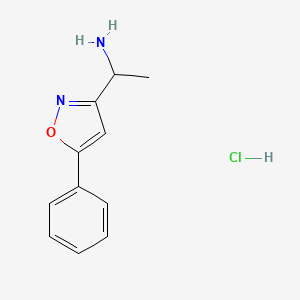![molecular formula C13H12N4OS B2375962 (2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448123-78-1](/img/structure/B2375962.png)
(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been extensively studied for its various biological activities.
Mecanismo De Acción
The mechanism of action of (2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is not fully understood. However, it has been proposed that this compound inhibits the activity of several enzymes involved in cancer cell proliferation and survival, including cyclin-dependent kinases and phosphatidylinositol 3-kinase. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and survival, induce apoptosis in cancer cells, and exhibit anti-inflammatory and anti-oxidant activities. In addition, this compound has been shown to have minimal toxicity in normal cells, making it an attractive candidate for further studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone in lab experiments include its potent anticancer activity, anti-inflammatory and anti-oxidant activities, and minimal toxicity in normal cells. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may make it difficult to administer in vivo, and the lack of information regarding its long-term effects.
Direcciones Futuras
There are several future directions for the study of (2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone. First, further studies are needed to fully understand the mechanism of action of this compound. Second, studies are needed to determine the long-term effects of this compound on normal cells. Third, studies are needed to determine the optimal dosage and administration route of this compound for in vivo studies. Fourth, studies are needed to determine the efficacy of this compound in combination with other anticancer drugs. Finally, studies are needed to determine the potential therapeutic applications of this compound in the treatment of other diseases, such as inflammatory diseases.
Métodos De Síntesis
The synthesis of (2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves the reaction of 2-bromo-4-methylthiopyridine with 5H-pyrrolo[3,4-d]pyrimidin-4-amine in the presence of a base and a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of the desired product. The synthesis of this compound is relatively simple and can be performed on a large scale, making it attractive for further studies.
Aplicaciones Científicas De Investigación
(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has been extensively studied for its various biological activities. It has been shown to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs. Furthermore, this compound has been shown to exhibit anti-inflammatory and anti-oxidant activities, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-19-12-10(3-2-4-15-12)13(18)17-6-9-5-14-8-16-11(9)7-17/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCQSKDLORHYAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2375879.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2375880.png)



![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2375891.png)


![1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2375894.png)
![N-(2,5-dimethylphenyl)-7-{[isobutyryl(4-methylphenyl)amino]methyl}-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2375897.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2375898.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2375899.png)
![tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid](/img/structure/B2375900.png)

